Bromal hydrate

CAS No.: 507-42-6

Cat. No.: VC7977305

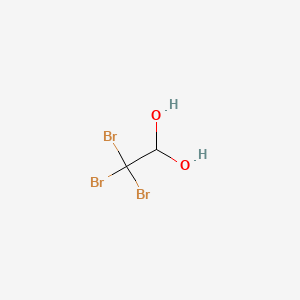

Molecular Formula: C2H3Br3O2

Molecular Weight: 298.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 507-42-6 |

|---|---|

| Molecular Formula | C2H3Br3O2 |

| Molecular Weight | 298.76 g/mol |

| IUPAC Name | 2,2,2-tribromoethane-1,1-diol |

| Standard InChI | InChI=1S/C2H3Br3O2/c3-2(4,5)1(6)7/h1,6-7H |

| Standard InChI Key | NJHVMXFNIZTTBV-UHFFFAOYSA-N |

| SMILES | C(C(Br)(Br)Br)(O)O |

| Canonical SMILES | C(C(Br)(Br)Br)(O)O |

| Melting Point | 53.5 °C |

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

Bromal hydrate belongs to the class of halogenated hydrates, characterized by the presence of three bromine atoms attached to a central carbon chain. Its molecular formula, C₂H₃Br₃O₂, corresponds to a molar mass of 298.76 g/mol, with a percent composition of 8.04% carbon, 1.01% hydrogen, 80.24% bromine, and 10.71% oxygen . The compound crystallizes as deliquescent crystals with a melting point of 53.5°C and exhibits high solubility in polar solvents such as water, ethanol, and glycerol .

Table 1: Key Physicochemical Properties of Bromal Hydrate

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃Br₃O₂ |

| Molecular Weight | 298.76 g/mol |

| Melting Point | 53.5°C |

| Solubility | Water, ethanol, chloroform |

| Dipole Moment (in benzene) | 2.56 D |

Synthesis and Stability

The synthesis of bromal hydrate involves the direct hydration of bromal (CBr₃CHO), a reaction that proceeds under ambient conditions:

. Industrial production requires stringent control of reaction parameters to prevent decomposition into bromal and water, a process that occurs reversibly upon distillation . The compound’s stability is influenced by environmental factors such as pH and temperature, with acidic conditions accelerating its degradation into tribromoacetaldehyde .

Pharmacological Effects and Mechanisms

Central Nervous System Activity

Bromal hydrate exhibits dose-dependent effects on the CNS. At therapeutic doses, it acts as a depressant, inducing sedation and analgesia through interactions with GABAergic pathways . Paradoxically, sub-therapeutic doses may produce stimulant effects, a phenomenon attributed to its biphasic modulation of neuronal excitability . Early 20th-century studies explored its potential as an antiepileptic agent, though clinical trials revealed inefficacy and significant toxicity, leading to its abandonment in medicine .

Metabolic Pathways and Cardiac Effects

The compound’s analgesic properties are hypothesized to arise from its metabolic conversion to bromoform (CHBr₃), a volatile trihalomethane with known neurotoxic effects . Notably, pharmacokinetic studies have failed to detect intermediate metabolites such as tribromoethanol or tribromoacetic acid in plasma, suggesting a unique metabolic clearance mechanism . Bromal hydrate also exerts direct effects on cardiac tissue, exhibiting stronger inotropic activity on heart muscle compared to its chlorine analogue, chloral hydrate .

Genotoxicity and Health Risks

Mutagenicity and DNA Damage

Recent investigations into bromal hydrate’s genotoxic potential have raised significant concerns. In vitro assays using Salmonella strain TA100 demonstrated dose-dependent mutagenicity, with metabolic activation (S9 mix) partially mitigating this effect . Comet assays on Chinese hamster ovary (CHO) cells revealed DNA strand breaks at concentrations as low as 10 μM, accompanied by cytotoxicity at higher doses . These findings underscore its potential to induce primary DNA damage, though chromosomal aberrations (assessed via micronucleus tests) remain undetected .

| Test Method | Result | Notes |

|---|---|---|

| Ames Test (TA100) | Mutagenic activity observed | Significant at ≥50 μM |

| Comet Assay (CHO cells) | DNA lesions induced | Cytotoxicity at ≥100 μM |

| Micronucleus Test | Negative for chromosomal damage | Suggests primary DNA damage |

Environmental and Public Health Implications

Bromal hydrate is a prevalent DBP in chlorinated and brominated water systems, particularly in seawater swimming pools where bromide ions are abundant . Epidemiological studies link prolonged exposure to brominated DBPs with increased risks of bladder and colorectal cancers, driven by their enhanced genotoxicity relative to chlorinated analogues . A 2015 study of French swimming pools detected bromal hydrate concentrations up to 1.2 μg/L in seawater facilities, correlating with elevated mutagenicity in Ames tests .

Comparison with Chloral Hydrate

Pharmacological and Toxicological Profiles

As structural analogues, bromal and chloral hydrates share mechanistic similarities but differ markedly in potency. Bromal hydrate demonstrates 3–5 times greater physiological activity, attributed to bromine’s higher electronegativity and lipid solubility . Both compounds undergo hydration-dehydration equilibria in aqueous solutions, though bromal hydrate’s lower pKa enhances its protonation and subsequent reduction to ethanol under electrochemical conditions .

Environmental Persistence

While chloral hydrate dominates freshwater DBPs, bromal hydrate’s prevalence in marine environments highlights the role of bromide availability in DBP speciation . Brominated DBPs, including bromal hydrate, exhibit longer environmental half-lives and greater bioaccumulation potential, necessitating advanced oxidation processes for effective water treatment .

Applications and Historical Context

Industrial and Laboratory Uses

Beyond its discontinued medical applications, bromal hydrate serves as a reagent in organic synthesis, facilitating the production of brominated intermediates for pharmaceuticals and agrochemicals . Its utility in crystallography and spectroscopy stems from its distinct dipole moment (2.56 D in benzene), enabling precise solvent-solute interaction studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume